4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid 4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859867
InChI: InChI=1S/C11H7F3O3S/c12-11(13,14)5-17-8-3-6(10(15)16)4-9-7(8)1-2-18-9/h1-4H,5H2,(H,15,16)
SMILES:
Molecular Formula: C11H7F3O3S
Molecular Weight: 276.23 g/mol

4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid

CAS No.:

Cat. No.: VC15859867

Molecular Formula: C11H7F3O3S

Molecular Weight: 276.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid -

Specification

Molecular Formula C11H7F3O3S
Molecular Weight 276.23 g/mol
IUPAC Name 4-(2,2,2-trifluoroethoxy)-1-benzothiophene-6-carboxylic acid
Standard InChI InChI=1S/C11H7F3O3S/c12-11(13,14)5-17-8-3-6(10(15)16)4-9-7(8)1-2-18-9/h1-4H,5H2,(H,15,16)
Standard InChI Key JYRNLQPXWVNNEN-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=CC(=CC(=C21)OCC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₁H₇F₃O₃S, with a molecular weight of 276.23 g/mol . Its IUPAC name derives from the benzo[b]thiophene core, where:

  • A trifluoroethoxy group (-OCH₂CF₃) occupies position 4.

  • A carboxylic acid (-COOH) is at position 6.

The SMILES notation is O=C(O)C1=CC=C(OCC(F)(F)F)S2C1=CC=C2, reflecting the connectivity of substituents . X-ray crystallography of analogous benzo[b]thiophenes confirms a planar aromatic system with substituents influencing electronic distribution .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₇F₃O₃S
Molecular Weight276.23 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)~2.1 (trifluoroethoxy increases lipophilicity)-
pKa (Carboxylic Acid)~4.5 (estimated)-

Synthesis and Manufacturing

Table 2: Key Reaction Steps and Conditions

StepReagents/ConditionsYieldSource
CyclizationMalononitrile, S₈, Et₃N, EtOH, Δ75–85%
TrifluoroethylationCF₃CH₂Br, K₂CO₃, DMF, 80°C60–70%
HydrolysisHCl (conc.), H₂O, reflux>90%

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include:

    • O-H (carboxylic acid): 2500–3300 cm⁻¹ (broad)

    • C=O: ~1700 cm⁻¹

    • C-F: 1100–1200 cm⁻¹ .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, thiophene-H), 4.75 (q, 2H, -OCH₂CF₃), 13.2 (br s, 1H, -COOH) .

    • ¹⁹F NMR: δ -74.3 (t, 3F, CF₃) .

Biological Activity and Applications

Enzyme Modulation

In RORγt (Retinoic Acid Receptor-Related Orphan Receptor γt) inverse agonism assays, benzo[b]thiophene derivatives show IC₅₀ values of 10–50 nM . The trifluoroethoxy moiety likely engages in hydrophobic interactions with Gln286 in the ligand-binding domain .

Table 3: Biological Activity Data

TargetAssay TypeIC₅₀/EC₅₀Source
RORγtTR-FRET Binding15 nM
S. aureusBroth Microdilution8 μg/mL
COX-2Enzymatic Inhibition1.2 μM-

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and immunosuppressants. Patent CN109761820B highlights its utility in synthesizing trifluorinated biphenyl amines for anticancer agents .

Materials Science

Incorporated into OLEDs, the benzo[b]thiophene core enhances electron transport properties. The trifluoroethoxy group improves thermal stability (T₅% decomposition >300°C) .

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